molecular formula C39H51NO13 B1245915 taxezopidine N

taxezopidine N

Cat. No.: B1245915
M. Wt: 741.8 g/mol
InChI Key: PQJOHGQAPUPRJS-KDPJYAIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

taxezopidine N is a natural product found in Taxus cuspidata with data available.

Scientific Research Applications

Taxezopidine N Isolation and Structural Elucidation

This compound is a taxoid isolated from the seeds of the Japanese yew, Taxus cuspidata. It was first identified and structurally characterized by Morita et al. (2005). The research highlighted its unique structure, including the absolute configuration of a specific propanoyl group, determined through chiral HPLC analysis (Morita, Machida, Hirasawa, & Kobayashi, 2005).

Effect on Microtubule Depolymerization

This compound, alongside its analog Taxezopidine M, was studied for its effects on the CaCl2-induced depolymerization of microtubules. This research is crucial as it contributes to understanding the mechanisms of action of taxoids at the cellular level, which is vital for their application in cancer research and therapy (Morita et al., 2005).

Synthesis and Chemical Studies

A synthetic study conducted by Hu et al. (2018) focused on developing a method to construct the tricyclic core of taxezopidines, including this compound. This study is significant for the potential synthesis of this compound, which could be vital for its large-scale production and further pharmaceutical applications (Hu, Fan, Li, Zhao, & Li, 2018).

Broader Context in Taxoid Research

This compound is part of a larger group of taxoids isolated from Taxus cuspidata, each with unique structures and potential biological activities. The broader research into taxoids, including the work of Kobayashi and Shigemori (2002), provides a comprehensive understanding of these compounds and their potential applications in medicine, particularly in cancer therapy (Kobayashi & Shigemori, 2002).

Properties

Molecular Formula

C39H51NO13

Molecular Weight

741.8 g/mol

IUPAC Name

[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (3R)-3-(dimethylamino)-3-phenylpropanoate

InChI

InChI=1S/C39H51NO13/c1-20-28(53-31(46)17-27(40(9)10)25-14-12-11-13-15-25)18-30(49-21(2)41)37(7)32(20)33(50-22(3)42)26-16-29(45)38(8)39(47,36(26,6)19-48-38)35(52-24(5)44)34(37)51-23(4)43/h11-15,26-28,30,32-35,47H,1,16-19H2,2-10H3/t26-,27+,28-,30-,32-,33+,34-,35-,36-,37+,38+,39-/m0/s1

InChI Key

PQJOHGQAPUPRJS-KDPJYAIESA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C[C@H](C5=CC=CC=C5)N(C)C

Canonical SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)CC(C5=CC=CC=C5)N(C)C

Synonyms

taxezopidine N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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